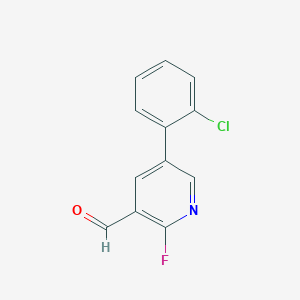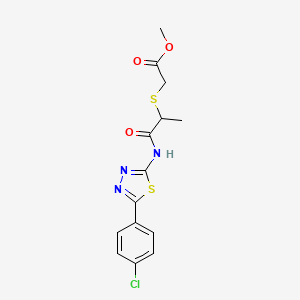
Methyl-2-((1-((5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H14ClN3O3S2 and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Diese Verbindung könnte möglicherweise zur Behandlung von Leishmaniose eingesetzt werden. Pyrazol-haltige Verbindungen, die strukturell der fraglichen Verbindung ähneln, haben sich als wirksame Antileishmanialmittel erwiesen . Insbesondere Verbindung 13, ein Hydrazin-gekoppeltes Pyrazol-Derivat, zeigte eine überlegene Antipromastigotenaktivität .
Antimalaria-Aktivität
Die Verbindung könnte auch zur Behandlung von Malaria eingesetzt werden. Die gleiche Studie, die eine Antileishmanialaktivität feststellte, ergab auch, dass die Zielverbindungen 14 und 15 bessere Hemmeffekte gegen Plasmodium berghei zeigten , ein Parasit, der bei bestimmten Mäusearten Malaria verursacht.
Antibakterielle Aktivität
2-Aminothiazole, eine Klasse organischer Arzneimittelverbindungen, die als Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen Analoga verwendet werden, haben sich als vielversprechende therapeutische Mittel als Antibiotika erwiesen . Aufgrund der strukturellen Ähnlichkeit ist es möglich, dass „Methyl-2-((1-((5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetat" auch antibakterielle Eigenschaften aufweist.
Antifungal-Aktivität
Neben ihren antibakteriellen Eigenschaften haben sich 2-Aminothiazole auch als antifungal wirksam erwiesen . Dies deutet darauf hin, dass „this compound" möglicherweise zur Behandlung von Pilzinfektionen eingesetzt werden könnte.
Anti-HIV-Aktivität
2-Aminothiazole haben sich als Anti-HIV-Eigenschaften erwiesen . Aufgrund der strukturellen Ähnlichkeit ist es möglich, dass „this compound" auch Anti-HIV-Eigenschaften aufweist.
Antioxidative Aktivität
2-Aminothiazole haben sich als antioxidativ wirksam erwiesen . Dies deutet darauf hin, dass „this compound" möglicherweise als Antioxidans eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
methyl 2-[1-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-8(22-7-11(19)21-2)12(20)16-14-18-17-13(23-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZDJBCIANAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)
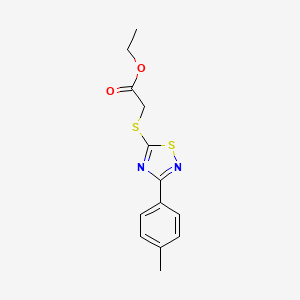

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)
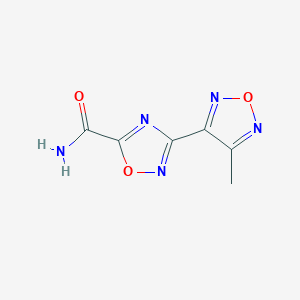

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
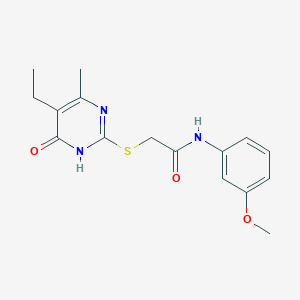
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate](/img/structure/B2483566.png)
![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)
